ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate
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Overview
Description
Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an acetamido group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through the reaction of 2,5-dichlorothiophene with appropriate reagents under controlled conditions.
Introduction of the Acetamido Group: The acetamido group is introduced by reacting the thiophene derivative with acetic anhydride and a suitable amine, such as ethylamine.
Esterification: The final step involves the esterification of the intermediate product with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of 2,5-dichlorothiophene and acetic anhydride are synthesized or procured.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It serves as a building block for the synthesis of conductive polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate can be compared with other thiophene derivatives, such as:
3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds exhibit similar biological activities but differ in their chemical structure and specific applications.
2,5-Dichlorothiophene-3-carboxylic acid: This compound is a precursor in the synthesis of various thiophene derivatives and has different reactivity and applications.
Thiophene-2-carboxamide: Another thiophene derivative with distinct biological activities and synthetic routes.
This compound is unique due to its specific substitution pattern and the presence of the acetamido group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2568039-21-2 |
---|---|
Molecular Formula |
C11H13Cl2NO3S |
Molecular Weight |
310.2 |
Purity |
95 |
Origin of Product |
United States |
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